![molecular formula C8H5ClN2O2 B1418819 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 876379-80-5](/img/structure/B1418819.png)
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Vue d'ensemble
Description
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 5-position
Applications De Recherche Scientifique
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals
Safety and Hazards
The compound has been classified as having acute toxicity (oral), causing skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It is known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can cause a change in structure and properties .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to affect a variety of biological pathways .
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological and pharmacological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K) enzymes, particularly the delta isoform (PI3Kδ), which is involved in cell proliferation, growth, and survival . The interaction between this compound and PI3Kδ results in the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PI3Kδ by this compound leads to reduced activation of the AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PI3Kδ, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the PI3K/AKT signaling pathway, leading to decreased cell survival and proliferation. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, contributing to its overall cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of PI3Kδ activity, resulting in prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit PI3Kδ activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The metabolic flux and levels of metabolites can be affected by the presence of this compound, potentially altering overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within tissues can influence its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with substituted pyridines and hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates.
Cycloaddition Reaction: These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Chlorination: The derivatives are then chlorinated at the 3-position using appropriate chlorinating agents.
Hydrolysis: Finally, the ester group is hydrolyzed to form the carboxylic acid.
Industrial Production Methods
For large-scale production, the process is optimized to increase yield and reduce costs. This involves:
- Using water and dimethylformamide to dissolve the starting materials and intermediates, improving solubility and reaction efficiency.
- Employing mild reaction conditions and straightforward post-reaction processing to facilitate scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Esters and Amides: Derivatives formed from reactions with alcohols and amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the chlorine atom at a different position.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but different heteroatoms and functional groups
Uniqueness
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Propriétés
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALPSZVWAMLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671940 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-80-5 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)
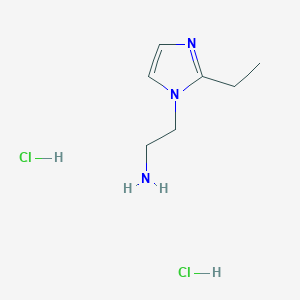
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)
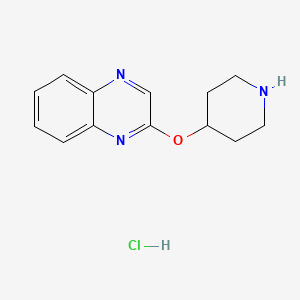
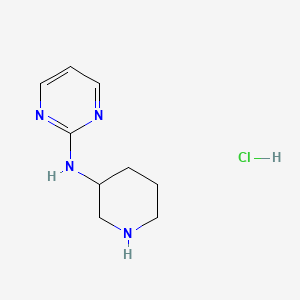

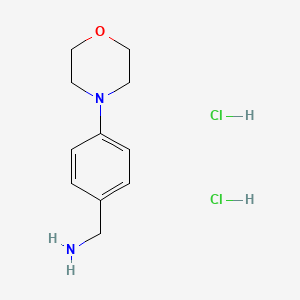


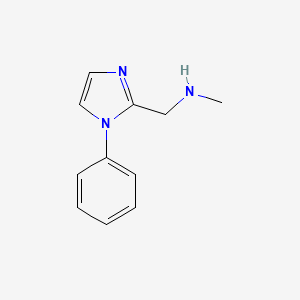
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
